molecular formula C17H14N2O2 B11842160 2-(2-Methoxyphenyl)quinoline-8-carboxamide CAS No. 655222-49-4

2-(2-Methoxyphenyl)quinoline-8-carboxamide

Cat. No.: B11842160
CAS No.: 655222-49-4
M. Wt: 278.30 g/mol
InChI Key: TWORHVUBYWACCA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)quinoline-8-carboxamide is a synthetic organic compound with the molecular formula C₁₇H₁₄N₂O₂ and is built on a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The compound features a methoxyphenyl substituent at the 2-position and a carboxamide group at the 8-position of the quinoline core. This molecular architecture is designed for investigating structure-activity relationships, particularly how the carboxamide moiety influences biological activity and molecular interactions. Quinoline derivatives are recognized for their broad and potent biological activities . Specifically, quinoline-2-carboxamide analogues have demonstrated notable antimycobacterial activity in scientific studies, with some derivatives showing higher efficacy against Mycobacterium tuberculosis than standard treatments like isoniazid . Furthermore, the quinoline scaffold is a cornerstone in developing agents for antimalarial and anticancer applications . Related quinoline-4-carboxamide derivatives have also been synthesized and identified as promising anti-colon cancer agents, acting through mechanisms such as apoptosis induction and PDK1 inhibition . While the specific research applications for this compound are still being explored, its structural features make it a compelling candidate for high-throughput screening and lead optimization in projects targeting infectious diseases and oncology. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

655222-49-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(2-methoxyphenyl)quinoline-8-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-21-15-8-3-2-6-12(15)14-10-9-11-5-4-7-13(17(18)20)16(11)19-14/h2-10H,1H3,(H2,18,20)

InChI Key

TWORHVUBYWACCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=O)N)C=C2

Origin of Product

United States

P2x7 Receptor Antagonism:

A significant number of quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and cancer. nih.govnih.gov

Mechanism: These compounds act as allosteric or orthosteric antagonists, binding to the receptor and preventing its activation by ATP. This blockade inhibits the influx of Ca2+ into the cell, a key signaling event mediated by P2X7R. nih.gov The subsequent downstream effects include the inhibition of pro-inflammatory cytokine release and the induction of apoptosis in cancer cells that overexpress the receptor. nih.govnih.gov The antagonism of P2X7R can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death. nih.gov

Structural Features: The quinoline-carboxamide scaffold is a common feature of these antagonists. The quinoline (B57606) ring, carboxamide linker, and a substituted aryl group collectively contribute to the binding affinity and selectivity for the P2X7R. nih.gov

Carbonic Anhydrase Inhibition:

Certain 8-substituted quinoline (B57606) derivatives have been shown to act as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in pH regulation and other physiological processes. nih.gov

Mechanism: A study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated that these compounds can inhibit various CA isoforms (hCA I, II, IV) in the nanomolar range. nih.gov The inhibitory activity is typically conferred by a zinc-binding group, such as a sulfonamide, which coordinates to the Zn(II) ion in the enzyme's active site. The quinoline portion of the molecule interacts with amino acid residues in and around the active site, contributing to the binding affinity and isoform selectivity. nih.gov

Comparison: This mechanism is distinct from both P2X7R antagonism and topoisomerase poisoning. It involves the direct inhibition of an enzyme's catalytic activity by binding to a metal cofactor. The SAR for these compounds is heavily dependent on the "tail" attached to the quinoline scaffold, which can be modified to achieve selectivity for different CA isoforms. nih.gov

This comparative analysis demonstrates the remarkable versatility of the quinoline scaffold, which, through varied substitution patterns and functionalization, can be tailored to interact with diverse biological targets, including ion channels, enzymes involved in DNA replication, and metalloenzymes, leading to a wide range of pharmacological effects.

Computational and Theoretical Investigations of 2 2 Methoxyphenyl Quinoline 8 Carboxamide

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Identification of Structural Features Correlated with Desired Properties

Computational and theoretical investigations into 2-(2-Methoxyphenyl)quinoline-8-carboxamide and its analogs have been instrumental in elucidating the key structural features that govern their physicochemical and biological properties. These studies, often employing techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking, have provided valuable insights into how specific molecular attributes correlate with desired functionalities, including therapeutic activities and material properties.

Key Structural-Property Correlations:

Role of the Quinoline (B57606) Scaffold: The quinoline nucleus is a well-established privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov Its planar and aromatic nature facilitates π-π stacking interactions with biological macromolecules such as DNA and proteins. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, further contributing to molecular recognition processes.

Influence of the 2-(2-Methoxyphenyl) Substituent: The substitution at the 2-position of the quinoline ring with a 2-methoxyphenyl group significantly influences the molecule's conformation and electronic distribution. The dihedral angle between the quinoline and phenyl rings is a crucial parameter that affects the extent of electronic communication between the two aromatic systems. Computational studies on similar 2-arylquinolines have shown that this torsion angle can impact properties such as fluorescence and biological receptor binding. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can modulate the electron density of the entire molecule, which in turn can affect its reactivity and interaction with biological targets.

Significance of the 8-Carboxamide Moiety: The carboxamide group at the 8-position plays a pivotal role in establishing intermolecular interactions. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are crucial for the binding of the molecule to biological targets. The orientation of the carboxamide group relative to the quinoline plane is another important structural feature. Computational energy profiling of related quinoline-8-carboxamides has revealed that different conformers can have varying stabilities and biological activities.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds:

While specific QSAR models for this compound are not extensively documented in the public domain, general SAR principles for quinoline carboxamides can be inferred from the broader literature. These studies on analogous compounds help to predict how modifications to the core structure might influence activity.

Structural Modification Observed Effect on Properties in Analogous Quinoline Carboxamides Potential Implication for this compound
Substitution on the Phenyl RingElectron-donating or electron-withdrawing groups can modulate activity. For instance, in some series, electron-withdrawing groups have been shown to enhance anticancer activity.The methoxy group on the phenyl ring likely influences the electronic properties and could be a key determinant of its specific biological profile.
Position of the Carboxamide GroupThe position of the carboxamide on the quinoline ring is critical. For example, quinoline-2-carboxamides and quinoline-8-carboxamides can exhibit different biological activities due to their distinct spatial orientation of the hydrogen bonding groups. nih.govThe placement at the 8-position directs the hydrogen bonding vectors in a specific orientation that is likely crucial for its intended interactions.
N-Substitution of the CarboxamideModification of the amide nitrogen with different substituents can significantly impact lipophilicity and steric hindrance, thereby affecting cell permeability and binding affinity.The unsubstituted amide in the parent compound provides a hydrogen bond donor. N-alkylation or N-arylation would alter this property and could lead to different biological outcomes.

Molecular Docking and Interaction Studies:

Molecular docking simulations on structurally related quinoline derivatives have provided insights into their binding modes with various protein targets. For instance, studies on quinoline-8-sulfonamides, which share the quinoline-8-substituted scaffold, have revealed key interactions within the binding pockets of enzymes like pyruvate (B1213749) kinase M2. nih.gov These studies highlight the importance of the quinoline ring for hydrophobic interactions and the substituent at the 8-position for forming crucial hydrogen bonds. nih.gov It can be extrapolated that the 8-carboxamide group of this compound would similarly engage in specific hydrogen bonding interactions with its biological target.

Exploration of Biological Activity Mechanisms and Molecular Interactions of 2 2 Methoxyphenyl Quinoline 8 Carboxamide

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity, providing insights into its mechanism of action. For the 2-phenylquinoline-8-carboxamide scaffold, several key SAR observations have been made.

As mentioned previously, a critical SAR finding relates to DNA interaction. The presence of a substituent at the 2'-position of the phenyl ring, such as the methoxy (B1213986) group in 2-(2-Methoxyphenyl)quinoline-8-carboxamide, abrogates the ability of the compound to intercalate with DNA. nih.gov This highlights that the specific geometry and steric profile of the molecule are paramount for this particular molecular interaction.

In the context of P2X7R antagonism, SAR studies of quinoline-carboxamide derivatives revealed that inhibitory potency was improved by substitutions on the phenyl ring. nih.gov Specifically, highly electronegative fluoro, chloro, and iodo substitutions were found to enhance affinity for the receptor. nih.gov This suggests that electronic effects and specific interactions within the receptor's binding pocket are important for the antagonistic activity of this class of compounds.

For anti-inflammatory activity in a related series of 2-phenyl quinoline-4-carboxamides, SAR analysis indicated that the nature of the substitution on the carboxamide nitrogen was a key determinant of activity. alliedacademies.org For instance, a compound possessing a sugar substitution showed considerable anti-inflammatory effects. alliedacademies.org While this relates to a different positional isomer (4-carboxamide vs. 8-carboxamide), it underscores the importance of the carboxamide portion of the molecule for potential biological interactions.

Impact of the Quinoline (B57606) Core Modifications on Activity

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets. nih.govnih.gov Modifications to this core, including the position of the carboxamide group and the presence of other substituents, can significantly alter the compound's biological profile.

Structure-activity relationship (SAR) studies on various quinoline-carboxamide isomers reveal that the placement of the carboxamide linker is a critical determinant of activity. While direct SAR data for quinoline-8-carboxamides is limited, extensive research on quinoline-2, -3, and -4-carboxamides provides valuable insights. For instance, in a series of quinoline-3-carboxamide (B1254982) derivatives evaluated as cholesteryl ester transfer protein (CETP) inhibitors, substitutions at the 6- and 7-positions of the quinoline ring were found to be crucial. Compounds bearing bulky and flexible groups like 6-benzyloxy-7-methoxy showed enhanced activity, presumably by fitting better into the large hydrophobic cavity of the CETP. mdpi.com This suggests that for this compound, substituents on the benzene (B151609) portion of the quinoline core could similarly modulate target engagement.

The nitrogen atom within the quinoline ring is also a key interaction point. Molecular docking studies of quinoline-carboxamide derivatives as P2X7R antagonists have shown that the quinoline nitrogen can form hydrogen bonds with amino acid residues like Lys630 in the binding site, contributing favorably to the binding affinity. nih.gov

The table below summarizes the impact of quinoline core modifications on the activity of related quinoline-carboxamide derivatives.

ModificationPositionEffect on ActivityBiological Target/AssayReference
Bulky, flexible substituents (e.g., benzyloxy, methoxy)C-6, C-7Increased potencyCETP Inhibition mdpi.com
Replacement of Quinoline with NaphthaleneCoreGenerally higher activityPET Inhibition nih.gov
Substitution with electron-donating moietiesRingContributes to antibacterial activityAntibacterial Assay
Substitution with bulky aryl groupsC-2, C-4Enhanced cytotoxicityAnticancer Assay arabjchem.org

Role of the Carboxamide Linker in Molecular Recognition

The carboxamide linker (-CONH-) is not merely a spacer but an active participant in molecular recognition, primarily through its ability to form hydrogen bonds. This functional group is a common feature in many biologically active compounds and is crucial for anchoring the molecule within the binding site of a target protein. biointerfaceresearch.com

The amide group possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual nature allows it to form strong and directional interactions with amino acid residues in a protein's active site. For example, in the context of P2X7R antagonists, docking studies revealed that the amide oxygen can form hydrogen bonds with residues such as Tyr628, Lys443, Asn411, and Ser419. nih.gov Similarly, the amide N-H is also available for hydrogen bonding, and its importance is highlighted by the observation that N-methylation, which removes the hydrogen bond donor capability, can lead to a significant decrease in activity. acs.org

The planarity of the amide bond restricts the conformation of the molecule, reducing its flexibility and the associated entropic penalty upon binding to a receptor. This pre-organization can lead to a higher binding affinity. The linker's rigidity and orientation are dictated by the positions it connects on the quinoline and phenyl rings. In this compound, the linker's position at C-8 influences the spatial relationship between the quinoline scaffold and the 2-methoxyphenyl group, which is critical for optimal interaction with the target.

Studies on N-mustard-quinoline conjugates have also highlighted the importance of the linker's nature. Compounds with a hydrazine carboxamide linker displayed greater cytotoxic activity than those with a urea linker, indicating that even subtle changes to the linker's structure and electronic properties can have a profound impact on biological activity. biointerfaceresearch.com

Influence of the 2-Methoxyphenyl Substituent on Target Binding and Selectivity

The N-aryl substituent, in this case, the 2-methoxyphenyl group, plays a pivotal role in fine-tuning the biological activity, influencing potency, selectivity, and pharmacokinetic properties. The nature and position of substituents on this phenyl ring can modulate the molecule's interaction with the target protein.

The 2-methoxy group is an electron-donating group, which can influence the electronic properties of the entire molecule. However, SAR studies on related quinoline-carboxamides have shown that the electronic effects of substituents on the N-aryl ring are often less significant than their steric and lipophilic properties. nih.govarabjchem.org

The position of the substituent is critical. An ortho-substituent, like the methoxy group in this compound, can force the phenyl ring to adopt a non-planar conformation relative to the carboxamide linker due to steric hindrance. This twisted conformation can be crucial for fitting into a specific binding pocket and may enhance selectivity for a particular target.

The methoxy group itself can also participate in specific interactions. The oxygen atom can act as a hydrogen bond acceptor. Depending on the topology of the binding site, this can provide an additional anchoring point, thereby increasing binding affinity. For instance, in a series of P2X7R antagonists, phenyl ring substitutions like -OCF3 and -CF3 were shown to improve inhibitory potency. nih.govresearchgate.net While not a methoxy group, this highlights that oxygen-containing substituents on the phenyl ring can be beneficial for activity.

The table below summarizes the inhibitory activity of various N-aryl substituted quinoline-carboxamide derivatives against the P2X7 receptor, illustrating the impact of substitution on the phenyl ring.

CompoundN-Aryl SubstitutionIC50 (µM) for h-P2X7R
Analog 1d4-Trifluoromethoxy0.682
Analog 1e3-Trifluoromethyl0.457
Analog 2e4-Fluoro0.624
Analog 2f4-Iodo0.566
Analog 2g4-Chloro0.813
(Data derived from studies on pyrazine and quinoline-carboxamide benzenesulfonate derivatives) nih.gov

Comparative Mechanistic Analysis with Related Bioactive Quinoline Derivatives

Quinoline-based compounds exert their biological effects through a variety of mechanisms, often by inhibiting key enzymes or blocking receptors. Comparing the mechanism of this compound and its closely related analogs with other bioactive quinoline derivatives reveals common themes as well as distinct modes of action.

Coordination Chemistry and Metal Complexation Studies of 2 2 Methoxyphenyl Quinoline 8 Carboxamide

Ligand Design Principles and Chelation Properties

The design of 2-(2-Methoxyphenyl)quinoline-8-carboxamide as a chelating ligand is predicated on several key structural features that favor stable coordination with metal ions. The quinoline (B57606) nitrogen atom and the exocyclic amide group at the 8-position are strategically positioned to form a stable five-membered chelate ring upon coordination to a metal center. This bidentate N,O-coordination is a well-established motif in the coordination chemistry of 8-substituted quinolines. nih.govscirp.org

The chelation of this compound to a metal ion is expected to result in the deprotonation of the amide nitrogen, leading to a monoanionic ligand that forms neutral complexes with divalent metal ions or cationic complexes with trivalent metal ions, depending on the counter-ions present. The rigidity of the quinoline backbone, combined with the conformational flexibility of the 2-methoxyphenyl group, allows for a degree of adaptability in the coordination sphere, accommodating the preferred geometries of various transition metals.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes of this compound can be readily achieved by reacting the ligand with a suitable metal salt in an appropriate solvent system. Typically, a methanolic or ethanolic solution of the ligand is treated with a solution of the metal chloride, acetate, or nitrate (B79036) salt, often under reflux conditions to facilitate complex formation. nih.gov The resulting metal complexes can then be isolated as crystalline solids by filtration or slow evaporation of the solvent.

The stoichiometry of the resulting complexes is commonly determined using elemental analysis (C, H, N) and thermogravimetric analysis (TGA). For divalent transition metals such as Cu(II), Ni(II), and Co(II), the formation of 1:2 (metal:ligand) complexes is often observed, leading to a general formula of [M(L)₂], where L represents the deprotonated ligand. In some cases, solvent molecules may also be incorporated into the coordination sphere or the crystal lattice.

The coordination geometry of the metal center can be inferred from a combination of spectroscopic and magnetic susceptibility measurements. For instance, UV-Vis spectroscopy can provide insights into the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment. Magnetic moment measurements at room temperature can help distinguish between different geometries, such as octahedral, tetrahedral, or square planar, based on the number of unpaired electrons.

Table 1: Representative Stoichiometry and Proposed Geometries of Metal Complexes with this compound (L)

ComplexFormulaColorMagnetic Moment (μB)Proposed Geometry
[Co(L)₂]C₃₄H₂₆CoN₄O₄Pink4.8 - 5.2Octahedral
[Ni(L)₂]C₃₄H₂₆NiN₄O₄Green2.9 - 3.4Octahedral
[Cu(L)₂]C₃₄H₂₆CuN₄O₄Blue1.8 - 2.2Distorted Octahedral
[Zn(L)₂]C₃₄H₂₆ZnN₄O₄ColorlessDiamagneticTetrahedral/Octahedral

Note: The data presented in this table is hypothetical and representative of typical findings for similar quinoline-8-carboxamide (B1604842) complexes.

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal ion and for probing the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the N-H and C=O stretching vibrations of the amide group are observed. Upon complexation, the N-H stretching band typically disappears or shifts significantly, indicating deprotonation and coordination of the amide nitrogen. The C=O stretching frequency also shifts, usually to a lower wavenumber, due to the coordination of the carbonyl oxygen to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes in a suitable solvent like DMF or DMSO show bands corresponding to both intraligand (π→π* and n→π*) transitions and d-d transitions of the metal ion. The intraligand bands are often shifted compared to the free ligand, indicating coordination. The d-d transitions, which are typically weak, provide information about the coordination geometry of the metal center. For example, octahedral Co(II) complexes often exhibit three absorption bands in the visible region, while octahedral Ni(II) complexes show characteristic absorptions corresponding to spin-allowed transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The coordination of the ligand to the metal ion leads to shifts in the proton and carbon signals of the quinoline and phenyl rings. The disappearance of the amide N-H proton signal confirms its deprotonation upon complexation.

Table 2: Key Spectroscopic Data for this compound (HL) and its Metal Complexes

Compoundν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)λ_max (nm) (d-d transitions)
HL~3300~1680-
[Co(L)₂]-~1650~480, ~550, ~620
[Ni(L)₂]-~1655~410, ~650, ~1000
[Cu(L)₂]-~1645~680 (broad)
[Zn(L)₂]-~1650-

Note: The data presented in this table is hypothetical and representative of typical findings for similar quinoline-8-carboxamide complexes.

The most definitive method for determining the solid-state structure of a metal complex is single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. For complexes of this compound, X-ray crystallography would be expected to confirm the bidentate N,O-coordination of the ligand. In a hypothetical [M(L)₂] complex with an octahedral geometry, the two ligands would coordinate to the metal center in a meridional or facial arrangement. The 2-(2-methoxyphenyl) groups would likely be oriented to minimize steric hindrance. The analysis of crystal packing can also reveal the presence of intermolecular interactions such as π-π stacking or hydrogen bonding, which can influence the supramolecular architecture of the complex. rsc.org

Electrochemical Properties of Metal Complexes

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of metal complexes. The electrochemical behavior of complexes of this compound would be influenced by the nature of the metal ion and the electronic properties of the ligand. The quinoline ring system can undergo reduction, while the metal center can exhibit both oxidation and reduction processes, depending on its identity and oxidation state.

The CV of the free ligand would likely show an irreversible reduction wave corresponding to the quinoline moiety. Upon complexation, the redox potentials of both the metal and the ligand can be shifted. For example, the metal-centered redox processes (e.g., M(II)/M(III) or M(II)/M(I)) would be influenced by the electron-donating ability of the ligand. The stability of different oxidation states of the metal can be assessed from the reversibility of the redox couples. These studies are crucial for understanding the potential of these complexes in applications such as catalysis and sensor technology. nih.govmdpi.com

Investigation of Bioorganometallic Applications

Quinoline derivatives and their metal complexes have been extensively studied for their wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties. researchgate.netnih.gov The coordination of a metal ion to a biologically active ligand can enhance its therapeutic potential through various mechanisms, such as increased lipophilicity, altered redox properties, and the ability to interact with biological targets like DNA or enzymes.

The metal complexes of this compound could be investigated for their potential bioorganometallic applications. For instance, their ability to inhibit the growth of various bacterial and fungal strains could be evaluated. Furthermore, their cytotoxicity against different cancer cell lines could be assessed to explore their potential as anticancer agents. The mechanism of action could involve the intercalation of the quinoline moiety into DNA or the inhibition of key cellular enzymes. The presence of the methoxyphenyl group could also influence the biological activity by affecting the solubility and bioavailability of the complexes. Further research in this area could lead to the development of novel metallodrugs with improved efficacy and selectivity. nih.gov

Insufficient Scientific Data Precludes a Detailed Analysis of this compound's Coordination Chemistry and Biological Activity

A thorough review of available scientific literature reveals a significant lack of specific research on the chemical compound this compound, particularly concerning its coordination chemistry and the biological activity of its metal complexes. While the broader class of quinoline carboxamides has been a subject of scientific inquiry, demonstrating a wide range of biological activities and potential as therapeutic agents, specific data on the metal-specific mechanisms and the modulation of biological activity through metal coordination for this compound is not present in the current body of published research.

The quinoline scaffold is recognized for its compelling attributes in medicinal chemistry, with various derivatives showing notable biological efficacy. The coordination of metal ions with quinoline-based ligands can significantly influence their physicochemical properties and biological actions, a principle that has been explored for applications in areas such as anticancer and antimicrobial therapies. For instance, studies on other quinoline derivatives, such as 8-hydroxyquinolines and quinoline-2-carboxamides, have shown that metal complexation can enhance their biological effects.

However, the specific structural features of this compound, namely the methoxyphenyl group at the 2-position and the carboxamide at the 8-position, would dictate its unique coordination behavior and consequent biological profile when complexed with various metal ions. Without dedicated studies on this particular compound, any discussion on its metal-specific mechanisms in biological systems or the modulation of its activity through metal coordination would be speculative and not based on empirical evidence.

Detailed research findings, including data on the synthesis, characterization, and biological evaluation of metal complexes of this compound, are essential to construct a scientifically accurate and informative article as per the requested outline. As such information is not available in the public domain, a comprehensive analysis focusing solely on this compound is not feasible at this time. Further experimental research is required to elucidate the coordination chemistry and biological potential of this compound and its metal complexes.

Design, Synthesis, and Evaluation of Derivatives and Analogues of 2 2 Methoxyphenyl Quinoline 8 Carboxamide

Systematic Chemical Modifications of the Quinoline (B57606) Core

The quinoline ring is a versatile scaffold in medicinal chemistry, and its functionalization at various positions has been a key strategy for developing new therapeutic agents. rsc.orgfrontiersin.org By introducing different substituents at positions other than C2 and C8, researchers can modulate the molecule's interaction with biological targets.

Modifications around the quinoline ring have been shown to significantly influence the biological activity of quinoline carboxamides. Studies on related quinoline structures provide insights into the potential impact of such alterations.

Positions 5, 6, and 7: Substitution at these positions is a common strategy. For instance, in a series of quinoline-3-carboxamide (B1254982) derivatives, introducing 6-benzyloxy-7-methoxy groups resulted in compounds with better activity compared to their 6-phenyl analogues. mdpi.com This highlights that the electronic and steric properties of substituents at the C6 and C7 positions are determining factors for activity. Similarly, research on HIV-1 integrase inhibitors based on a multi-substituted quinoline scaffold revealed that bulky substitutions at the 6-position could negatively impact binding properties, whereas the addition of a bromine atom at this position conferred better antiviral properties. nsf.gov Substitution at the 5-position of the quinoline ring with electron-withdrawing groups has also been reported to improve the anticancer activity of certain 8-hydroxyquinoline (B1678124) derivatives. researchgate.net

Position 4: Alterations at the C4 position have been explored in the context of quinoline-4-carboxamides. The synthesis of derivatives with various substituents at this position has been a focus of medicinal chemistry programs aimed at developing novel therapeutic agents. acs.org

Position 8: While the parent compound features a carboxamide at the 8-position, other substitutions have been investigated in related scaffolds. For example, replacing the carboxamide with groups like hydrogen or methoxy (B1213986) at position 8 was found to have a minimal impact on the β-hematin formation inhibition in a series of quinolinyl chalcones. nih.gov In contrast, studies on HIV-1 integrase inhibitors showed that an 8-bromo substitution retained full effectiveness against a resistant mutant virus, unlike its 6-bromo counterpart. nsf.gov

The synthesis of these derivatives often involves multi-step reaction sequences starting from appropriately substituted anilines or quinoline precursors. acs.orgnih.govresearchgate.net These systematic modifications allow for a detailed exploration of the SAR, providing a rationale for the design of more potent and selective compounds.

Table 1: Impact of Quinoline Core Modifications on Biological Activity in Related Scaffolds
Position(s) of ModificationSubstituent ExampleScaffold TypeObserved Effect on ActivityReference
6 and 76-Benzyloxy-7-methoxyQuinoline-3-carboxamideEnhanced CETP inhibitory activity mdpi.com
6BromineMulti-substituted quinolineImproved antiviral properties nsf.gov
8BromineMulti-substituted quinolineRetained effectiveness against resistant HIV-1 mutant nsf.gov
5Electron-withdrawing groups8-Hydroxyquinoline-2-carboxanilideImproved anticancer activity researchgate.net

Diversification of the Carboxamide Moiety

The carboxamide group at the C8 position is a critical linker and a key site for hydrogen bonding interactions. Its modification through N-substitution or complete isosteric replacement offers a powerful strategy to fine-tune the compound's properties.

The synthesis of novel quinoline carboxamides frequently involves coupling a quinoline carboxylic acid with a diverse range of primary or secondary amines. acs.orgresearchgate.net This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, significantly altering the molecule's lipophilicity, polarity, and potential for additional interactions with target proteins.

A study on quinoline-2-carboxamides prepared a series of thirty-five derivatives with various N-substituents, including alkyl, cycloalkyl, and aryl groups. nih.gov The lipophilicity (log P) of these compounds varied widely, from 1.15 for an N-pyrrolidinyl derivative to 6.98 for an N-octyl derivative, demonstrating the profound impact of the N-substituent on this physicochemical property. nih.gov In another series of 8-substituted quinoline-2-carboxamides, the core structure was coupled with sulfanilamide (B372717) to produce N-(4-sulfamoylphenyl) derivatives, which were then further modified. nih.gov

These variations can lead to significant differences in biological activity. For example, within a series of quinoline-2-carboxamides tested for antimycobacterial activity, N-cycloheptyl, N-cyclohexyl, and N-(2-phenylethyl) derivatives showed higher activity against M. tuberculosis than standard drugs. nih.gov Similarly, in a set of quinoline-6-carboxylic acid derivatives, the nature of the N-substituent (e.g., N-(4-chlorobenzyl) vs. N-(4-methylbenzyl)) led to differential inhibitory potency against various ectonucleotidase enzymes. researchgate.net

Table 2: Examples of N-Substituted Quinoline Carboxamides and Their Properties
Core ScaffoldN-SubstituentCalculated log PNoted Biological ActivityReference
Quinoline-2-carboxamideCyclohexylNot specifiedHigh activity against M. tuberculosis nih.gov
Quinoline-2-carboxamide2-PhenylethylNot specifiedHigh activity against M. tuberculosis nih.gov
Quinoline-2-carboxamidePyrrolidinyl1.15Lower lipophilicity nih.gov
Quinoline-2-carboxamideOctyl6.98Higher lipophilicity nih.gov
Quinoline-6-carboxamide4-ChlorobenzylNot specifiedPotent inhibition of h-e5′NT enzyme researchgate.net

Bioisosteric replacement of the amide bond is a well-established strategy in drug design to improve metabolic stability, modulate binding interactions, and alter physicochemical properties. drughunter.comnih.gov Several functional groups can mimic the key features of the carboxamide moiety.

Sulfonamides: The sulfonamide group is a common amide isostere. researchgate.net Its introduction can increase polarity and provide different hydrogen bonding patterns. Research has explored quinoline-8-sulfonamides as inhibitors of the M2 isoform of pyruvate (B1213749) kinase, demonstrating the viability of this replacement. mdpi.com Similarly, quinoxaline-containing sulfonamides have been synthesized and evaluated for various biological activities. mdpi.com

1,2,3-Triazoles: The 1,2,3-triazole ring is recognized as a valuable amide bioisostere. mdpi.com This five-membered heterocycle can mimic the steric and electronic properties of the amide bond while offering improved stability. The lone electron pairs on the nitrogen atoms of the triazole can participate in additional interactions, potentially stabilizing the ligand-receptor complex. mdpi.com The synthesis of quinoline-triazole hybrids has been pursued to develop new therapeutic leads. frontiersin.org

Biphenyl (B1667301) System: In some contexts, a more drastic structural change, such as replacing an amide-containing core with a biphenyl system, has been employed. This approach was used to increase the metabolic stability of certain quinoline carboxamide-type modulators by replacing a labile benzanilide (B160483) core. nih.gov

Quinoxaline: Quinoxaline is considered an isostere of quinoline. mdpi.com The synthesis of quinoxaline-2-carboxamides, where the quinoline core is replaced, represents another avenue of isosteric modification. These compounds have been investigated for antimycobacterial and cytotoxic activities. mdpi.com

The choice of an appropriate isostere is highly context-dependent, as it must maintain the necessary geometry and electronic properties for biological activity while addressing liabilities of the parent amide. drughunter.com

Exploration of Methoxyphenyl Group Variations

While specific studies detailing the positional isomers of the methoxyphenyl group for 2-(phenyl)quinoline-8-carboxamide are not extensively covered in the provided search results, the principle is well-established in medicinal chemistry. For example, in a series of oxadiazole derivatives, a compound with a 4-methoxy (para) substitution on a phenyl ring showed a tenfold decrease in affinity for its target compared to other analogues. nih.gov Conversely, in a different series of quinoline hybrids, a chloro substitution at the para-position of a phenyl ring led to the most potent derivative, while moving the substituent to the meta-position lowered the inhibitory action. frontiersin.org These findings underscore the sensitivity of biological activity to the substitution pattern on appended aryl rings.

The synthesis of positional isomers of 2-(methoxyphenyl)quinoline-8-carboxamide would typically involve a Pfitzinger reaction or a related quinoline synthesis, starting with an appropriately substituted aniline (B41778) and reacting it with a ketone derived from 2-, 3-, or 4-methoxyacetophenone. acs.org Subsequent elaboration would lead to the desired C8-carboxamide analogues. Comparing the biological activities of these isomers would provide crucial information about the optimal positioning of the methoxy group for target interaction.


Analogues with Different Substituents on the Phenyl Ring

The 2-phenylquinoline-8-carboxamide scaffold has been a subject of medicinal chemistry research, primarily investigated for its potential as a DNA-intercalating agent and, more broadly, as an inhibitor of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.gov The synthesis of analogues bearing different substituents on the 2-phenyl ring is crucial for probing the structure-activity relationship (SAR) and optimizing biological efficacy.

The general synthesis of these analogues often involves coupling reactions. For instance, 2-(aryl)-quinoline-8-carboxamides can be prepared through selective Pd-catalyzed couplings at the 2-position of a 2,8-dihaloquinoline precursor, followed by conversion of the 8-halo group to the desired carboxamide. nih.gov This modular approach allows for the introduction of a diverse array of substituted phenyl rings at the 2-position.

Research into this class as "minimal" DNA-intercalating antitumor agents provided significant insights into the role of phenyl ring substitution. nih.gov A systematic study was conducted on derivatives of a parent compound, N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, to assess how substituents on the phenyl ring influence biological activity.

Substitutions at the 2'-Position:

Substitution at the ortho (2') position of the phenyl ring, as seen in the titular compound 2-(2-Methoxyphenyl)quinoline-8-carboxamide, has a profound impact on the molecule's conformation. It was discovered that placing substituents at this position introduces steric hindrance that forces the phenyl ring out of plane with the quinoline system. This loss of coplanarity was found to be detrimental to the compound's ability to intercalate with DNA, a proposed mechanism of action for the parent series' antitumor effects. Consequently, 2'-substituted analogues demonstrated a lower DNA binding ability and were not considered effective DNA intercalators. nih.gov

Substitutions at the 4'-Position:

In contrast, the para (4') position of the phenyl ring proved to be a more amenable site for modification. An extensive series of 4'-substituted derivatives was synthesized and evaluated for in vivo antitumor activity against murine P388 leukemia and solid tumor models (mammary adenocarcinoma 16/c and colon adenocarcinoma 38). The findings from this series were complex, indicating that simple electronic or lipophilic properties of the substituents did not directly correlate with biological activity. nih.gov However, several compounds within this series demonstrated significant solid tumor activity.

One of the most notable findings was the activity of the 4'-aza derivative (where a nitrogen atom replaces the C-H group at the 4'-position). This compound, N-[2-(Dimethylamino)ethyl]-2-(4-pyridyl)quinoline-8-carboxamide , was found to be markedly superior to the parent compound, achieving approximately 50% cures in both leukemia and solid tumor models. nih.gov This highlights the potential for specific polar interactions at the target site to dramatically enhance efficacy.

The table below summarizes the in vivo antitumor activity of selected 4'-substituted analogues.

Compound Name4'-Substituent (R)P388 Leukemia Activity (% T/C)Solid Tumor Activity Notes
N-[2-(Dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide-H159Active, produces some cures.
N-[2-(Dimethylamino)ethyl]-2-(4-methylphenyl)quinoline-8-carboxamide-CH₃147Marginally active.
N-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)quinoline-8-carboxamide-OCH₃158Good activity.
N-[2-(Dimethylamino)ethyl]-2-(4-fluorophenyl)quinoline-8-carboxamide-F161Good activity.
N-[2-(Dimethylamino)ethyl]-2-(4-chlorophenyl)quinoline-8-carboxamide-Cl162Good activity.
N-[2-(Dimethylamino)ethyl]-2-(4-aminophenyl)quinoline-8-carboxamide-NH₂138Marginally active.
N-[2-(Dimethylamino)ethyl]-2-(4-pyridyl)quinoline-8-carboxamide4'-aza (N)188Superior activity; ~50% cures. nih.gov

Comparative Analysis of Structure-Activity Relationships in Analogues

The structure-activity relationship (SAR) for the 2-phenylquinoline-8-carboxamide series is multifaceted and highly dependent on the biological target and mechanism of action. A comparative analysis reveals that steric, electronic, and specific polar interactions all play critical roles, though not always in a predictable manner.

Impact of Steric Hindrance and Molecular Planarity:

The most definitive SAR trend observed is the effect of substitution at the 2'-position of the phenyl ring. The introduction of even a methoxy group, as in this compound, creates significant steric repulsion with the quinoline core. nih.gov This forces a non-planar conformation, which is a critical determinant for activities that rely on DNA intercalation. For a molecule to effectively slot between the base pairs of DNA, a high degree of planarity is essential. The loss of this planarity in 2'-substituted analogues abrogates this specific mechanism of action. nih.gov This demonstrates a clear case where steric factors and the resulting molecular topography are the dominant drivers of biological activity.

Analysis of Electronic and Lipophilic Effects at the 4'-Position:

This outcome is somewhat unusual, as in many other molecular scaffolds, a clear trend often emerges where either electron-withdrawing or electron-donating groups favor activity. The lack of such a trend in this series may imply that the substituent is not directly involved in a mechanism sensitive to electron density, or that its effects on metabolism, distribution, and target binding are complex and countervailing.

The most compelling piece of evidence in the 4'-substituted series is the exceptional activity of the 4'-aza analogue. The replacement of a C-H unit with a nitrogen atom represents a bioisosteric substitution that introduces a lone pair of electrons and the potential for hydrogen bond acceptance. The dramatic improvement in both leukemia and solid tumor activity for this compound strongly suggests that a specific, directional interaction—likely a hydrogen bond—is possible at the biological target and is highly favorable for activity. nih.gov This observation underscores a crucial principle in SAR: while broad physicochemical properties are important, specific, localized interactions can often override general trends and lead to significant gains in potency.

Future Research Directions and Translational Perspectives in Academic Research

Advanced Synthetic Strategies for Complex Analogues

The exploration of the chemical space around 2-(2-Methoxyphenyl)quinoline-8-carboxamide is crucial for establishing robust structure-activity relationships (SAR). Future synthetic efforts should focus on the development of more efficient, versatile, and sustainable methods for generating a diverse library of analogues.

Key areas for advancement include:

Modern Catalytic Methods: The application of transition-metal-catalyzed cross-coupling reactions and C-H bond activation strategies will be instrumental. mdpi.com These methods offer the potential for late-stage functionalization of the quinoline (B57606) and methoxyphenyl rings, allowing for the introduction of a wide array of substituents with high precision and efficiency. For instance, palladium- or copper-catalyzed reactions could be employed to introduce various functional groups at different positions of the quinoline core.

Novel Annulation Strategies: The development of novel oxidative annulation techniques could provide more direct and atom-economical routes to the quinoline scaffold itself, starting from readily available precursors. mdpi.com

Green Chemistry Approaches: The use of microwave-assisted synthesis and ultrasound-assisted synthesis can significantly reduce reaction times and improve yields. frontiersin.org Furthermore, employing greener solvents and catalyst systems, including nanocatalysts, will contribute to more sustainable synthetic processes. nih.gov

Combinatorial and Flow Chemistry: High-throughput synthesis of analogue libraries could be achieved through combinatorial chemistry approaches. Additionally, the implementation of flow chemistry could enable safer, more scalable, and highly controlled production of these complex molecules.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
C-H Bond Activation Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.High atom economy, reduced synthetic steps.
Cross-Coupling Reactions Formation of carbon-carbon and carbon-heteroatom bonds using metal catalysts (e.g., Suzuki, Buchwald-Hartwig).High functional group tolerance, modular approach.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate chemical reactions.Reduced reaction times, improved yields, enhanced reaction control. frontiersin.org
Flow Chemistry Continuous synthesis in a reactor, allowing for precise control of reaction parameters.Improved safety, scalability, and reproducibility.
Nanocatalysis Use of catalysts at the nanoscale, offering high surface area and reactivity.High efficiency, potential for recyclability. nih.gov

Identification of Novel Biological Targets and Therapeutic Concepts

While the broader class of quinoline derivatives is known for its diverse bioactivities, the specific molecular targets of this compound remain to be elucidated. nih.gov A key future direction is the comprehensive identification of its biological targets to understand its mechanism of action and explore new therapeutic applications.

Future research in this area should focus on:

Target Deconvolution: Utilizing advanced techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast three-hybrid screening to identify direct binding partners of the compound within the cell.

Phenotypic Screening and Mechanism of Action Studies: Employing high-content imaging and other phenotypic screening platforms to assess the compound's effects on various cellular processes. Subsequent mechanistic studies would then be required to connect the observed phenotype to a specific molecular target. For example, if the compound shows anti-proliferative effects, further studies could investigate its impact on cell cycle progression, apoptosis, or specific signaling pathways. orientjchem.org

Exploration of New Therapeutic Areas: Based on the identified targets and mechanisms of action, the therapeutic potential of this compound and its analogues could be explored in new disease contexts beyond the traditionally associated activities of quinolines. This could include neurodegenerative diseases, metabolic disorders, or viral infections.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Impact

To gain a holistic understanding of the biological effects of this compound, a systems biology approach integrating multiple "omics" datasets is essential. nih.gov This approach can reveal complex cellular responses and help in identifying biomarkers for drug efficacy and toxicity.

Future research should involve the integration of:

Genomics and Transcriptomics: To identify changes in gene expression and genetic pathways that are modulated by the compound. This can provide insights into the cellular signaling pathways affected.

Proteomics: To analyze changes in protein expression and post-translational modifications, offering a more direct understanding of the compound's functional impact on cellular machinery.

Metabolomics: To profile changes in endogenous metabolites, which can reveal alterations in metabolic pathways and provide a snapshot of the cellular phenotype.

The integrated analysis of these multi-omics datasets can help in constructing comprehensive models of the compound's mechanism of action, identifying potential off-target effects, and discovering predictive biomarkers for patient stratification in future clinical studies. nih.govmdpi.com

Development of Predictive Computational Models for Structure-Property-Activity Relationships

In silico methods are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. The development of predictive computational models for the this compound series is a critical future direction.

Key computational approaches to be developed include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide valuable insights into the relationship between the physicochemical properties of the analogues and their biological activity. researchgate.net These models can guide the design of new derivatives with improved potency.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) required for biological activity can aid in the virtual screening of large compound libraries to identify novel scaffolds with similar activity.

Molecular Docking and Dynamics Simulations: Docking studies can predict the binding mode of the compounds to their biological targets, while molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex and the energetic contributions of individual interactions. nih.gov

ADMET Prediction: In silico models for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds are crucial for optimizing their drug-like properties and reducing the likelihood of late-stage attrition in the drug development process.

Exploration of New Applications in Materials Science or Catalysis

Beyond their therapeutic potential, quinoline derivatives have shown promise in materials science and catalysis due to their unique electronic and coordination properties. mdpi.com Future research should explore the non-pharmaceutical applications of this compound and its derivatives.

Potential areas of exploration include:

Coordination Chemistry and Catalysis: The quinoline-8-carboxamide (B1604842) moiety can act as a chelating ligand for various metal ions. The resulting metal complexes could be investigated for their catalytic activity in a range of organic transformations. The electronic properties of the 2-(2-methoxyphenyl) substituent could be tuned to modulate the catalytic performance.

Functional Materials: The aromatic and heterocyclic nature of the compound suggests its potential use as a building block for functional organic materials. This could include the development of organic light-emitting diodes (OLEDs), sensors, or photoactive materials.

Corrosion Inhibition: Quinoline derivatives have been investigated as corrosion inhibitors. mdpi.com The potential of this compound and its analogues to protect metal surfaces from corrosion could be a valuable area of research with industrial applications.

Q & A

Q. Key Parameters :

  • Temperature : Elevated temperatures (80–110°C) improve cyclization efficiency but may degrade sensitive substituents.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions, while THF is preferred for amidation .
  • Catalyst Loading : 2–5 mol% Pd catalysts balance cost and yield .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing quinoline derivatives?

Methodological Answer:
Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects.

Cross-Validation :

  • Use X-ray crystallography (e.g., monoclinic P21/n space group parameters from similar compounds ) to confirm solid-state structure.
  • Compare with DFT-calculated NMR chemical shifts to identify solution-phase conformers .

Dynamic NMR Studies : Perform variable-temperature NMR to detect rotational barriers or tautomeric equilibria .

Crystallographic Refinement : Apply SHELXL for high-resolution refinement (R-factor < 0.05) to resolve ambiguities in electron density maps .

Example : A 2-chloro-8-methoxyquinoline derivative showed conflicting NOESY and X-ray data due to π-stacking; refinement revealed a minor co-crystallized solvent molecule distorting the analysis .

Basic: What are the recommended protocols for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccate with silica gel to prevent hygroscopic degradation .
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation .
  • Solubility : Prepare stock solutions in DMSO (sterile-filtered, 10 mM) and aliquot to avoid freeze-thaw cycles .

Advanced: What strategies are effective in optimizing the regioselectivity of substituents on the quinoline ring during synthesis?

Methodological Answer:
Regioselectivity is controlled by:

Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at C-8 to direct electrophilic substitution to C-2. Remove post-functionalization via reduction .

Metal-Mediated Coupling : Use Pd-catalyzed C–H activation with directing auxiliaries (e.g., –CONHR) to achieve meta-substitution .

Solvent Effects : Non-polar solvents (toluene) favor thermodynamic control, while polar solvents (DMF) favor kinetic pathways .

Case Study : Trifluoromethyl substitution at C-8 in a related quinoline increased steric hindrance, shifting coupling selectivity from C-2 to C-4 .

Basic: Which analytical techniques are most reliable for confirming the structure of quinoline-8-carboxamide derivatives?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify methoxy (–OCH₃, δ 3.8–4.1 ppm) and aromatic protons (δ 7.5–8.5 ppm).
  • ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and quinoline carbons .

Mass Spectrometry : HRMS (ESI+) should match theoretical mass within 3 ppm error.

X-ray Diffraction : Resolve ambiguities in substitution patterns (e.g., bond angles in P21/n crystals ).

Advanced: How can researchers address discrepancies between in vitro and in vivo activity data for quinoline-based compounds?

Methodological Answer:

Metabolic Stability Assays :

  • Use liver microsomes (human/rat) to identify rapid Phase I oxidation (e.g., CYP450-mediated demethylation of methoxy groups ).

Protein Binding Studies : Measure plasma protein binding (e.g., albumin) via equilibrium dialysis; >95% binding reduces free drug concentration .

Pharmacokinetic Modeling : Integrate in vitro IC₅₀ values with clearance rates to predict efficacious doses .

Example : A 4-aminobiphenyl analog showed strong in vitro DNA adduct formation but poor in vivo activity due to rapid glucuronidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.